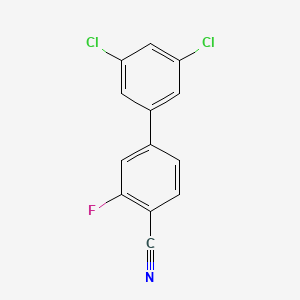

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

Description

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2FN/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPFWSSBEJUZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution of Chlorine by Fluoride

A common approach is the selective replacement of chlorine atoms on a dichlorobenzonitrile precursor with fluoride ions. This is typically achieved by reacting 2,4-dichloro-5-fluorobenzonitrile derivatives with alkali metal fluorides or tetraalkylammonium fluorides under elevated temperatures (80–250°C) and in the presence of phase transfer catalysts in dipolar aprotic solvents.

- Reagents: Alkali metal fluoride (e.g., potassium fluoride, cesium fluoride) or tetraalkylammonium fluoride.

- Solvents: Dipolar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), sulfolane, or N-methylpyrrolidone (NMP).

- Catalysts: Phase transfer catalysts like tetraalkylammonium salts or phosphonium salts enhance the nucleophilic substitution efficiency.

- Conditions: Heating in sealed autoclaves or reactors for several hours (e.g., 8 hours at ~175°C) with vigorous stirring to ensure homogeneity and reaction completion.

This method allows for high selectivity in fluorination, minimizing side reactions and improving yields.

Cyanation via Sandmeyer Reaction or Halogen-Cyano Exchange

The nitrile group introduction can be performed by:

- Sandmeyer Reaction: Starting from 2,4-dichloro-5-fluoroaniline, diazotization followed by reaction with copper(I) cyanide introduces the nitrile group at the amino-substituted position.

- Halogen-Cyano Exchange: Direct substitution of a bromine atom by a cyano group on 2,4-dichloro-5-fluorobromobenzene using copper(I) cyanide or other cyanide sources.

These methods are well-established and provide a route to the benzonitrile core with the desired substitution pattern.

Research Findings and Optimization

- Fluoride Source: Potassium fluoride and cesium fluoride are preferred due to their high nucleophilicity and availability.

- Phase Transfer Catalysts: Use of tetraalkylammonium fluorides or phosphonium salts significantly improves reaction rates and yields.

- Solvent Effects: Dipolar aprotic solvents stabilize the fluoride ion and facilitate nucleophilic attack on aromatic chlorides.

- Temperature and Time: Elevated temperatures (up to 250°C) and reaction times of several hours optimize substitution without degrading sensitive groups.

- Yield and Purity: Gas chromatography monitoring during reaction allows precise control of product formation. Purification by fractionation or chromatography yields high-purity products.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 80–250°C | Higher temp increases substitution rate |

| Reaction Time | 4–12 hours | Longer time improves conversion |

| Fluoride Equivalents | 1–3 equivalents per chlorine atom | Excess fluoride ensures complete substitution |

| Solvent | DMF, DMAc, sulfolane, NMP | Enhances fluoride solubility and reactivity |

| Catalyst | Tetraalkylammonium or phosphonium salts | Phase transfer catalysis improves yield |

| Stirring | Vigorous stirring | Ensures uniform reaction mixture |

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogenated Benzonitrile Derivatives

Benzonitrile derivatives with halogen substitutions are widely employed in medicinal and agrochemical research. Key comparisons include:

3,5-Difluoro-4-nitrobenzonitrile (C₇H₂F₂N₂O₂, MW: 184.10 g/mol)

- Structure : Features nitro and fluorine groups at the 4- and 3,5-positions, respectively.

- Properties : The nitro group enhances electrophilicity, making it reactive in coupling reactions. However, its lower molecular weight and polarity reduce bioavailability compared to the dichlorophenyl analog.

- Applications : Used in chemical synthesis for nitro-to-amine conversions .

2,4-Difluoro-5-nitrobenzonitrile (C₇H₂F₂N₂O₂, MW: 184.10 g/mol)

Comparison Table 1: Benzonitrile Derivatives

Pyrimidine Derivatives with Dichlorophenyl Groups

Compounds like 6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine (C₁₁H₅Cl₂F₃N₂, MW: 309.07 g/mol) share the 3,5-dichlorophenyl moiety but differ in core structure:

Comparison Table 2: Pyrimidine and Benzonitrile Derivatives

Benzoyl Urea Insecticides

While structurally distinct, benzoyl urea derivatives like Chlorfluazuron (C₂₀H₁₄Cl₂F₃N₃O₃, MW: 484.25 g/mol) provide insights into halogenated aromatic systems:

Research Findings and Implications

Synthetic Versatility : The benzonitrile core allows modular functionalization, whereas pyrimidine derivatives require specialized heterocyclic synthesis .

Biological Activity

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile is a synthetic organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C13H8Cl2F N

- CAS Number : 1361759-33-2

- Molecular Weight : 267.12 g/mol

The compound features a dichlorophenyl group and a fluorobenzonitrile moiety, which contribute to its unique biological activity.

Biological Activity Overview

Research has indicated that this compound possesses various biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. Its mechanism primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Mechanism of Action :

- Inhibition of Kinases : The compound has been shown to inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to decreased proliferation rates.

Research Findings :

A study demonstrated that this compound significantly reduced the viability of various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell types (Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 12 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Mechanism of Action :

- Neurotransmitter Modulation : It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

- Oxidative Stress Reduction : The compound exhibits antioxidant properties, scavenging reactive oxygen species (ROS) and protecting neuronal cells from oxidative damage.

Case Study :

In a zebrafish model of epilepsy induced by pentylenetetrazole (PTZ), treatment with this compound resulted in significant reductions in seizure frequency and severity. Neurochemical profiling revealed increased levels of neurosteroids such as allopregnanolone and progesterone, which are known to exert protective effects against seizures .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good bioavailability and moderate metabolic stability. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile, and how is its structural identity validated?

- Answer: Common synthetic strategies include halogenation of fluorobenzonitrile precursors or coupling reactions (e.g., Suzuki-Miyaura) using 3,5-dichlorophenylboronic acids. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) to confirm substitution patterns, infrared (IR) spectroscopy for nitrile (-C≡N) and aryl halide stretches, and mass spectrometry (MS) for molecular weight confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Answer: The compound is typically a crystalline solid with a molecular weight of ~265.0 g/mol. Its solubility varies by solvent polarity: poorly soluble in water but soluble in dimethyl sulfoxide (DMSO) or dichloromethane. Stability under ambient conditions should be confirmed via thermogravimetric analysis (TGA) or accelerated degradation studies. Melting point ranges (e.g., 200–208°C for analogous fluorobenzonitriles) provide additional quality metrics .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

- Answer: Byproducts often arise from incomplete halogenation or competing coupling sites. Optimization strategies include:

- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance regioselectivity.

- Temperature Control: Maintaining 80–100°C during coupling to balance reaction rate and side reactions.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- In Situ Monitoring: Use of thin-layer chromatography (TLC) or inline IR to track reaction progress .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

- Answer: Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) may stem from isotopic effects (³⁵Cl/³⁷Cl) or rotational isomers. Approaches include:

- Variable-Temperature NMR: To identify conformational equilibria.

- 2D Correlation Spectroscopy (COSY, NOESY): For unambiguous assignment of proton environments.

- Computational Modeling: Density functional theory (DFT) simulations predict spectral profiles and validate experimental observations .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing nitrile and halogen groups deactivate the benzene ring, directing electrophilic substitutions to specific positions. Fluorine’s inductive effect enhances the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (SNAr) at the 2-fluoro position. Steric effects from 3,5-dichloro substituents may slow meta-substitution, favoring para-directed reactions .

Q. What strategies are effective in scaling up this compound synthesis while maintaining purity?

- Answer: Scale-up challenges include heat dissipation and impurity accumulation. Solutions involve:

- Flow Chemistry: Continuous reactors improve temperature control and reduce side reactions.

- Crystallization Optimization: Solvent-antisolvent pairs (e.g., ethanol/water) enhance recrystallization efficiency.

- Quality-by-Design (QbD): Statistical design of experiments (DoE) to identify critical process parameters (CPPs) affecting yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.